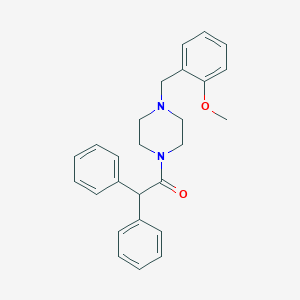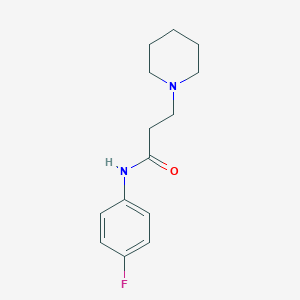![molecular formula C16H23N3O2 B249278 1-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-3,3-dimethylbutan-2-one](/img/structure/B249278.png)
1-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-3,3-dimethylbutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-3,3-dimethylbutan-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MEAB or 1-MEAB.
Wirkmechanismus
The exact mechanism of action of 1-MEAB is not yet fully understood. However, it has been proposed that it may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It may also affect the expression of certain genes involved in these processes.
Biochemical and Physiological Effects:
1-MEAB has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation in animal models. It has also been shown to have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-MEAB in lab experiments is that it has shown promising results in inhibiting cancer cell growth and reducing inflammation. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 1-MEAB. One direction is to further investigate its mechanism of action and optimize its use in lab experiments. Another direction is to study its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Additionally, more studies are needed to determine its safety and efficacy in vivo before it can be considered for clinical trials.
Conclusion:
In conclusion, 1-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-3,3-dimethylbutan-2-one is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in lab experiments.
Synthesemethoden
1-MEAB can be synthesized by reacting 2-[(2-methoxyethyl)amino]-1H-benzimidazole with 3,3-dimethylbutan-2-one. The reaction is catalyzed by a base such as sodium hydroxide, and the product is purified by recrystallization. This synthesis method has been reported in a few scientific articles.
Wissenschaftliche Forschungsanwendungen
1-MEAB has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties and has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models.
Eigenschaften
Produktname |
1-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-3,3-dimethylbutan-2-one |
|---|---|
Molekularformel |
C16H23N3O2 |
Molekulargewicht |
289.37 g/mol |
IUPAC-Name |
1-[2-(2-methoxyethylamino)benzimidazol-1-yl]-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C16H23N3O2/c1-16(2,3)14(20)11-19-13-8-6-5-7-12(13)18-15(19)17-9-10-21-4/h5-8H,9-11H2,1-4H3,(H,17,18) |
InChI-Schlüssel |
UVXMJPRXHJANGR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2N=C1NCCOC |
Kanonische SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2N=C1NCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



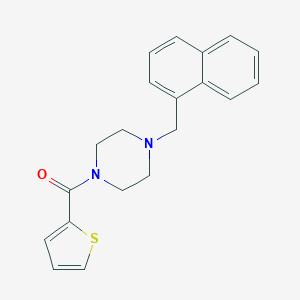
![(3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249199.png)
![1-(3-Fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249200.png)
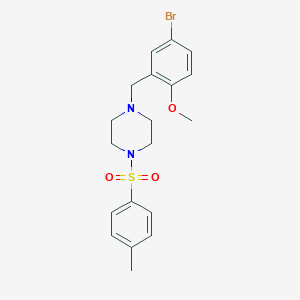
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B249202.png)


![1-[4-(3-Fluorobenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249208.png)
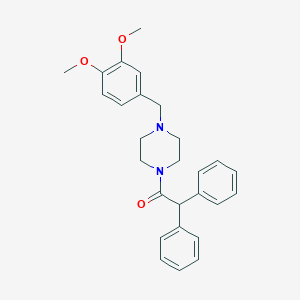
![(3,4-Dimethoxy-phenyl)-[4-(4-methoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249211.png)

